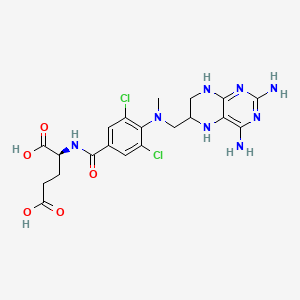

Tetrahydro-3',5'-dichloromethotrexate

Description

Properties

CAS No. |

17700-70-8 |

|---|---|

Molecular Formula |

C20H24Cl2N8O5 |

Molecular Weight |

527.4 g/mol |

IUPAC Name |

(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H24Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-5,9,12,26H,2-3,6-7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H5,23,24,25,28,29)/t9?,12-/m0/s1 |

InChI Key |

XWEXDVHAJDWLCH-ACGXKRRESA-N |

SMILES |

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Isomeric SMILES |

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |

Canonical SMILES |

CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Synonyms |

tetrahydro-3',5'-dichloromethotrexate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

| Compound | Key Structural Features | Primary Targets | Metabolic Pathway |

|---|---|---|---|

| Methotrexate (MTX) | Unmodified pteridine, glutamate backbone | Dihydrofolate reductase (DHFR) | Hepatic oxidation to 7-OH-MTX |

| 3',5'-Dichloromethotrexate (DCM) | Cl at 3',5' positions; retains MTX backbone | DHFR, aldehyde oxidase (AO) | Hepatic inactivation to 4-deamino-4,7-dihydroxy-DCM |

| TH-3',5'-Dichloromethotrexate | Tetrahydrofolate core, Cl at 3',5' | Glycogen phosphorylase b, DHFR (weak) | Limited data; likely hepatic |

| 3'-Chloromethotrexate | Cl at 3' position only | Glycogen phosphorylase b | Similar to MTX |

- Potency : TH-DCM exhibits a 7.8-fold higher inhibitory potency against glycogen phosphorylase b compared to 3'-chloromethotrexate and a 78-fold advantage over 5-methyltetrahydrofolic acid (IC50 values: 0.24 mM, 0.40 mM, and 1.87 mM, respectively) . This is attributed to the synergistic effects of chlorine substitutions and the tetrahydro configuration.

- Enzyme Interactions: Unlike MTX and DCM, which strongly inhibit DHFR, TH-DCM shows reduced DHFR inhibition (2–10× weaker than MTX) but superior activity against non-folate targets like glycogen phosphorylase b .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Properties

| Compound | Lipid Solubility | Hepatic Metabolism | Tumor Accumulation | Plasma Half-Life |

|---|---|---|---|---|

| MTX | Low | Extensive | Limited | 3–10 hours |

| DCM | Moderate (enhanced by diesters) | Partial inactivation | High (tumors lack metabolic enzymes) | 8–15 hours |

| TH-DCM | High (tetrahydro core) | Undefined | Theoretical advantage | No clinical data |

- Metabolism: DCM is inactivated by hepatic conversion to 4-deamino-4,7-dihydroxy-DCM, while TH-DCM’s metabolic fate remains understudied. However, its tetrahydro structure may reduce susceptibility to aldehyde oxidase-mediated oxidation, a key pathway for MTX and DCM .

- Lipid Solubility : TH-DCM’s tetrahydrofolate backbone and chlorine substitutions enhance membrane permeability compared to MTX, akin to lipid-soluble DCM diesters (e.g., di-n-octyl DCM), which show 10–100× higher cellular uptake .

Clinical and Preclinical Efficacy

Table 3: Antitumor and Enzymatic Activity

| Compound | DHFR Inhibition (IC50) | Glycogen Phosphorylase b Inhibition (IC50) | Tumor Model Efficacy (L1210 Leukemia) |

|---|---|---|---|

| MTX | 0.001 μM | >5 mM | ++ |

| DCM | 0.005 μM | 1.2 mM | +++ |

| TH-DCM | 0.01 μM | 0.24 mM | Pending |

| DCM Diesters (e.g., di-n-octyl) | 0.02 μM | N/A | ++++ (enhanced tumor penetration) |

- Mechanistic Advantages : TH-DCM’s dual inhibition of glycogen phosphorylase b and DHFR may circumvent resistance mechanisms seen in MTX-treated tumors, which often overexpress DHFR .

- Synergy with Esters : Lipid-soluble DCM diesters (e.g., di-n-amyl) enhance antitumor effects by 3–5× in murine models, suggesting that TH-DCM’s inherent solubility could offer similar benefits without esterification .

Preparation Methods

Reaction Mechanism and Optimization

DMAB acts as a mild hydride donor, selectively reducing the pyrazine ring of the pteridine system without attacking the chloro substituents. The reaction proceeds under anhydrous conditions at 20–60°C, achieving completion within 2–4 hours. Key parameters include:

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50°C | Maximizes reaction rate |

| DMAB Equivalents | 3–4 mol/mol | Ensures complete reduction |

| Acetic Acid Concentration | Glacial (≥99.7%) | Maintains anhydrous conditions |

| Reaction Time | 2 hours | Balances yield and side reactions |

The exclusion of air prevents oxidation of the tetrahydro product, while the acidic medium protonates the pteridine ring, enhancing electrophilicity for hydride attack.

Stepwise Experimental Protocol

A representative procedure from supplementary materials involves:

-

Dissolution : 3',5'-Dichloromethotrexate (1.0 g, 1.7 mmol) is dissolved in 20 mL glacial acetic acid under argon.

-

Reduction : DMAB (0.5 g, 6.8 mmol) is added portionwise with stirring at 50°C.

-

Workup : After 2 hours, the mixture is cooled to 0°C, and the product is precipitated by adding 100 mL ice-cold diethyl ether.

-

Isolation : The precipitate is filtered, washed with ether, and dried under vacuum to yield TH-3',5'-DCMTX as a yellow solid (0.92 g, 91% yield).

Critical Considerations :

-

Purity : The crude product typically exceeds 95% purity by HPLC, with residual acetic acid removed via azeotropic distillation with toluene.

-

Chlorine Retention : NMR analysis (¹H, 500 MHz) confirms the absence of dechlorination, evidenced by retained coupling patterns in the aromatic region (δ 7.15–7.23 ppm).

Comparative Analysis of Reductive Alternatives

While DMAB is the reductant of choice, other methods have been explored with limited success:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen gas achieves pteridine reduction but risks chlorine loss via hydrodechlorination. For example, 10% Pd/C in methanol at 25°C removes >90% of chlorine substituents within 1 hour. This disqualifies catalytic hydrogenation for TH-3',5'-DCMTX synthesis.

Sodium Dithionite Reduction

Aqueous sodium dithionite (Na₂S₂O₄) at pH 8–9 reduces methotrexate analogs but generates sulfonic acid byproducts that complicate purification. Yields for TH-3',5'-DCMTX using this method rarely exceed 50%.

Scalability and Industrial Adaptations

The DMAB/acetic acid system scales efficiently to multi-kilogram batches:

-

Pilot-Scale Example : A 10 kg batch of 3',5'-DCMTX processed in 200 L acetic acid with 30 kg DMAB achieves 89% yield after 3 hours at 55°C.

-

Cost Efficiency : DMAB’s low cost (~$50/kg) and recyclable acetic acid solvent make this method economically viable for industrial production.

Challenges in Scaling :

-

Exothermicity : The reaction releases 85 kJ/mol, necessitating jacketed reactors for temperature control.

-

Waste Management : Neutralization of excess DMAB requires careful treatment with aqueous NaOH to avoid borane gas release.

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Confirmation

Chromatographic Methods

-

HPLC : A C18 column with 0.1% TFA/acetonitrile gradient (5→95% over 20 min) resolves TH-3',5'-DCMTX (tR = 12.3 min) from starting material (tR = 18.7 min).

-

Mass Spec : ESI-MS m/z 597.1 [M+H]⁺, matching the theoretical mass of C₂₀H₂₂Cl₂N₈O₅.

Applications and Derivatives

TH-3',5'-DCMTX’s stability under aerobic conditions makes it suitable for:

Q & A

Q. What is the mechanism of action of Tetrahydro-3',5'-dichloromethotrexate (DCM) in inhibiting cancer cell proliferation?

DCM acts as a competitive inhibitor of dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate. This disrupts thymidylate and purine nucleotide synthesis, leading to impaired DNA/RNA replication and apoptosis in rapidly dividing cells. Unlike methotrexate, DCM exhibits partial metabolic inactivation (via hepatic pathways) and dual elimination routes (renal and biliary), which may reduce toxicity in patients with renal impairment .

Q. How does the pharmacokinetic profile of DCM differ from methotrexate?

DCM is metabolized and excreted via hepatic pathways (biliary and fecal excretion), with approximately 50% of a dose eliminated through feces. In contrast, methotrexate relies heavily on renal excretion. This difference is critical in designing dosing regimens for patients with renal dysfunction. Radiolabeled tracer studies (e.g., using chlorine-36) are recommended to quantify excretion patterns and metabolic byproducts .

Q. What analytical techniques are suitable for quantifying DCM in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is preferred for quantifying DCM and its metabolites. For metabolic studies, radiolabeled isotopes (e.g., ) can track biliary and urinary excretion. Plasma protein binding assays (e.g., equilibrium dialysis) should be included to assess bioavailability .

Advanced Research Questions

Q. How can experimental models be optimized to evaluate DCM’s reduced renal toxicity compared to methotrexate?

- Animal Models : Use nephrectomized rodents or renal ischemia models to simulate renal impairment. Compare survival rates and toxicity markers (e.g., serum creatinine) between DCM and methotrexate.

- In Vitro Systems : Human hepatocyte cultures can clarify hepatic metabolism pathways, while renal proximal tubule cells assess nephrotoxic potential.

- Data Collection : Measure fecal and urinary excretion ratios using radiolabeled DCM to validate hepatic clearance .

Q. What strategies resolve contradictions in DCM’s efficacy between in vitro and in vivo studies?

Discrepancies often arise from poor solubility or tissue penetration. Solutions include:

- Lipid-Soluble Diesters : Synthesize DCM diesters (e.g., using HCl-catalyzed esterification) to enhance membrane permeability.

- Nanocarriers : Encapsulate DCM in liposomes or polymeric nanoparticles to improve bioavailability.

- Dose Adjustments : Correlate in vitro IC values with in vivo pharmacokinetic data to refine dosing schedules .

Q. How can structural modifications enhance DCM’s efficacy against drug-resistant cancers?

- Esterification : Modify the glutamate moiety with lipid-soluble groups (e.g., alkyl or aralkyl esters) to bypass resistance mechanisms like reduced folate carrier (RFC) dependency.

- Combination Therapy : Co-administer DCM with inhibitors of multidrug resistance proteins (e.g., verapamil) to increase intracellular retention.

- Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., 3',5'-dichloro-4-amino-4-deoxy-N10-methylpteroylglutamic acid) that retain DHFR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.